Acadesine

Descripción

This compound (AICA-riboside) is a purine nucleoside analog with anti-ischemic properties that is currently being studied (Phase 3) for the prevention of adverse cardiovascular outcomes in patients undergoing coronary artery bypass graft (CABG) surgery. It is being developed jointly by PeriCor and Schering-Plough. This compound has been granted Orphan Drug Designation for B-CLL in the EU.

This compound is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, this compound is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. This compound-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of this compound-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to this compound-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

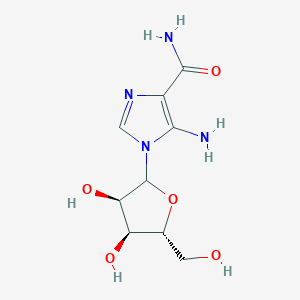

structure; AICAR is used as an abbreviation for AICA ribotide as well as this compound

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRQQBHATOEIAF-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046015 | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-69-2 | |

| Record name | AICAr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acadesine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acadesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACADESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AICA-riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acadesine's Anti-Cancer Activity: A Deep Dive into its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a purine nucleoside analog that has garnered significant interest in oncology research for its selective cytotoxic effects on various cancer cells, particularly those of hematological origin.[1][2] Initially developed for its cardioprotective properties, its potent anti-neoplastic activities have paved the way for clinical investigations in cancers like chronic lymphocytic leukemia (CLL).[3] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound in cancer cells, focusing on its role as an activator of AMP-activated protein kinase (AMPK) and its emerging AMPK-independent activities. We will delve into its impact on apoptosis, cell cycle progression, and cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: AMPK-Dependent and Independent Pathways

This compound is a cell-permeable compound that is taken up by cells and subsequently phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP mimics adenosine monophosphate (AMP), a key cellular energy sensor.[2] This structural similarity allows ZMP to allosterically activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4] However, a growing body of evidence suggests that this compound can also exert its anti-cancer effects through mechanisms independent of AMPK activation.[5][6]

AMPK-Dependent Mechanism

The activation of AMPK by ZMP is a central aspect of this compound's mechanism of action.[4] AMPK activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP (such as protein and fatty acid synthesis) and promoting catabolic pathways that generate ATP. In the context of cancer cells, which are often characterized by high metabolic rates and dependence on anabolic processes, this AMPK-induced metabolic reprogramming can lead to cell growth arrest and apoptosis.

AMPK-Independent Mechanisms

Recent studies have unveiled several AMPK-independent pathways through which this compound can induce anti-cancer effects. These findings are crucial as they suggest that this compound's efficacy may extend to cancers with dysregulated AMPK signaling.

-

Hippo Pathway Activation: In the absence of functional AMPK, this compound has been shown to upregulate the expression of the large tumor suppressor kinases (LATS) 1 and 2.[5] This leads to the phosphorylation and subsequent cytoplasmic retention or degradation of the oncoproteins YAP1 and TAZ, key downstream effectors of the Hippo pathway.[5] The inactivation of YAP/TAZ results in the suppression of genes that promote cell proliferation and survival.[5]

-

Induction of Programmed Necrosis (Necroptosis): In prostate cancer cells, this compound has been observed to induce a form of programmed necrosis, or necroptosis, in an AMPK-independent manner.[5] This process is dependent on the generation of reactive oxygen species (ROS) and the mitochondrial protein cyclophilin D (CypD).[5] Necroptosis provides an alternative cell death route, which can be particularly relevant in apoptosis-resistant cancers.

-

Interference with Purine Nucleotide Biosynthesis: The accumulation of ZMP, the active metabolite of this compound, can disrupt the de novo purine nucleotide biosynthesis pathway.[7] This can lead to imbalances in the nucleotide pool, which are essential for DNA and RNA synthesis, thereby impeding the rapid proliferation of cancer cells.

Effects of this compound on Cancer Cell Fate

The activation of the aforementioned signaling pathways by this compound culminates in several key cellular outcomes that contribute to its anti-cancer activity.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines, with a particular sensitivity observed in B-cell malignancies like CLL and mantle cell lymphoma (MCL).[1] The apoptotic process induced by this compound is often caspase-dependent and involves the mitochondrial pathway, characterized by the release of cytochrome c.[2] Notably, this compound-induced apoptosis appears to be independent of the tumor suppressor protein p53, which is often mutated or inactivated in cancer, suggesting a therapeutic advantage in p53-deficient tumors.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily in the S phase or G2/M phase, in various cancer cell lines.[6][8] This disruption of the cell cycle progression prevents cancer cells from dividing and proliferating.

Non-Apoptotic Cell Death

As mentioned earlier, this compound can trigger non-apoptotic cell death pathways, such as programmed necrosis.[4][5] This is a significant finding as it suggests that this compound can overcome resistance to apoptosis, a common mechanism of drug resistance in cancer.

Quantitative Data on this compound's Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic and apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |

| B-CLL | Chronic Lymphocytic Leukemia | 380 ± 60 | Not Specified | Apoptosis | |

| REC-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| JEKO-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| UPN-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| JVM-2 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| MAVER-1 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| Z-138 | Mantle Cell Lymphoma | < 1000 | 48 | MTT | [1] |

| MINO | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |

| HBL-2 | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |

| GRANTA-519 | Mantle Cell Lymphoma | > 2000 | 48 | MTT | [1] |

| K562 | Promyelocytic Leukemia | 700 | 72 | MTT | [6] |

| P388 | Murine Lymphocytic Leukemia | < 125 | 72 | MTT | [6] |

| Sp2/0 | Murine Myeloma | < 125 | 72 | MTT | [6] |

| HCT116 | Large Intestine Adenocarcinoma | 250 | 72 | MTT | [6] |

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Viability

| Cell Line/Sample | This compound Concentration (mM) | Effect | Percentage | Exposure Time (hours) | Reference |

| Primary MCL Cells (n=15) | 1 | Apoptosis (>25%) | 40% of cases | 24 | [1] |

| Primary MCL Cells (n=15) | 2 | Apoptosis (>25%) | 80% of cases | 24 | [1] |

| Primary MCL Cells (n=15) | 2 | Mean Cytotoxicity | 48.28 ± 27.97% | 24 | [1] |

| CLL Cells (n=62) | 0.2 | Significant Cytotoxicity (>15%) | 50% of patients | 24 | [9] |

| CLL Cells (n=62) | 0.5 | Significant Cytotoxicity (>15%) | 91.4% of patients | 24 | [9] |

| CLL Cells (n=62) | 1 | Significant Cytotoxicity (>15%) | 98% of patients | 24 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a marker of its activation, in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound (AICAR)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with this compound as described in the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as previously described.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Triggers Non-apoptotic Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Metabolic Journey of Acadesine: An In-Vivo Perspective

A Technical Guide for Researchers and Drug Development Professionals

Acadesine, a synthetic purine nucleoside analogue also known as AICA-riboside, has garnered significant interest for its therapeutic potential in various ischemic conditions and certain hematologic malignancies. Its mechanism of action is intrinsically linked to its metabolic conversion within the body. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo, detailing its transformation, distribution, and elimination, supported by quantitative data and experimental methodologies.

Core Metabolic Pathway: Integration with Endogenous Purine Metabolism

The metabolic journey of this compound is characterized by its integration into the endogenous purine metabolic pathway.[1][2] Upon administration, this compound is readily taken up by cells, including erythrocytes, where it undergoes its primary metabolic activation.

The pivotal step in this compound's metabolism is its phosphorylation to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[3][4][5] This conversion is catalyzed by adenosine kinase. ZMP is the pharmacologically active metabolite of this compound, acting as an AMP mimic to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][6][7]

Following its intracellular activity, ZMP and any unmetabolized this compound are further processed through the purine degradation pathway. The ultimate metabolic end-product in humans is uric acid, which is then excreted.[1]

Quantitative Metabolic Profile

A key study investigating the disposition of radiolabeled this compound in healthy male subjects provides valuable quantitative insights into its metabolic fate following intravenous administration.

| Parameter | Value | Reference |

| Plasma Clearance (Total) | 2.2 ± 0.2 L/hour/kg | [1] |

| Blood/Plasma Ratio | Unity | [1] |

| Plasma Protein Binding | Negligible (~1%) | [1] |

| Terminal Half-life (Total 14C in plasma) | ~1 week | [1] |

| Urinary Excretion (Total 14C over 2 weeks) | 44% of dose | [1] |

| Fecal Excretion (Total 14C over 2 weeks) | 4% of dose | [1] |

| Intact this compound in Urine | 5% of dose | [1] |

Metabolite Distribution:

| Metabolite | Location | Relative Abundance | Time Point | Reference |

| This compound 5'-monophosphate (ZMP) | Red Blood Cells | 30% of total blood 14C | End of infusion | [1] |

| Uric Acid | Plasma | Accounted for all total plasma 14C | 6 hours post-infusion | [1] |

| Uric Acid | Urine | Major metabolite | - | [1] |

| Hypoxanthine | Urine | Small amounts | - | [1] |

Signaling Pathway and Metabolic Cascade

The metabolic activation and subsequent downstream effects of this compound can be visualized as a signaling cascade.

Experimental Protocols

The foundational understanding of this compound's metabolic fate in vivo is derived from a human study employing a radiolabeled compound. The following provides a detailed methodology based on the available literature.

Study Design:

A single-center, open-label study in healthy male volunteers (n=4).

Drug Administration:

-

Drug: 2-¹⁴C-acadesine

-

Dose: 25 mg/kg

-

Route: Intravenous infusion

-

Duration: 15 minutes

Sample Collection:

-

Blood: Serial blood samples were collected post-infusion. Plasma and red blood cells were separated.

-

Urine and Feces: Collected for 2 weeks post-infusion to determine the extent of excretion.

-

Saliva: Also analyzed for the presence of metabolites.

Analytical Methods:

While specific instrumental parameters are not extensively detailed in the primary source, the methodology involved the following:

-

Quantification of Total Radioactivity: Liquid scintillation counting was used to measure total ¹⁴C concentrations in plasma, blood, urine, and feces.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) was likely employed to separate this compound from its metabolites in biological matrices.

-

Metabolite Identification: The identity of metabolites was confirmed by comparing their chromatographic retention times with those of authentic standards (e.g., uric acid, hypoxanthine).

Experimental Workflow:

The logical flow of the in vivo metabolic study can be represented as follows:

Conclusion

The metabolic fate of this compound in vivo is well-defined, with the parent compound acting as a prodrug that is rapidly converted to the active metabolite, ZMP. The metabolism is intrinsically linked to the endogenous purine pathway, culminating in the formation and excretion of uric acid. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals working with this compound. Further detailed metabolic profiling using modern high-resolution mass spectrometry could provide even deeper insights into minor metabolic pathways and potential inter-individual variability.

References

- 1. This compound (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H14N4O5 | CID 17513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Acadesine as an AMP-Activated Protein Kinase Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine (also known as AICA-riboside or AICAR) is a cell-permeable nucleoside analog that, upon cellular uptake, is phosphorylated to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics the effects of adenosine monophosphate (AMP), leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action as an AMPK agonist, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] AMPK is activated in response to cellular stress that depletes ATP levels, such as hypoxia, ischemia, and glucose deprivation.[1][4] Activation of AMPK shifts cellular metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) processes to restore energy balance.[1][3]

This compound has been investigated for its therapeutic potential in various conditions, most notably in the context of cardiac ischemia-reperfusion injury.[5][6] The rationale behind its use is that by activating AMPK, this compound can protect tissues from ischemic damage by preserving cellular energy levels.[5] It has also been explored for its potential in treating certain types of leukemia and metabolic disorders.[6][7] This guide will delve into the technical details of this compound as an AMPK agonist for a scientific audience.

Mechanism of Action

This compound's primary mechanism of action involves its intracellular conversion to ZMP, which then allosterically activates AMPK.[8][9]

-

Cellular Uptake: this compound enters the cell via adenosine transporters.[10]

-

Phosphorylation: Once inside the cell, adenosine kinase phosphorylates this compound to ZMP.[7][10]

-

AMPK Activation: ZMP mimics the binding of AMP to the γ-subunit of AMPK, leading to a conformational change that promotes the phosphorylation of Threonine 172 on the catalytic α-subunit by upstream kinases, such as LKB1 and CaMKKβ.[1][11][12] This phosphorylation is the key step in AMPK activation.

Activated AMPK then phosphorylates a multitude of downstream targets to exert its metabolic effects.

Signaling Pathway

The activation of AMPK by this compound (via ZMP) initiates a signaling cascade that impacts numerous downstream pathways to restore cellular energy homeostasis.

Quantitative Data

Preclinical Data

| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |

| AMPK Activation | Rat Hepatocytes | 500 µM | Transient 12-fold activation at 15 min | [13] |

| Adipocytes | 500 µM | 2-3 fold activation | [13] | |

| B-CLL cells | 0.5 mM | Increased AMPK phosphorylation | [7] | |

| EC50 for Apoptosis | B-CLL cells | 380 ± 60 µM | Induction of apoptosis | [7] |

| Inhibition of Synthesis | Rat Hepatocytes | 500 µM | Dramatic inhibition of fatty acid and sterol synthesis | [13] |

| Cell Viability | B-CLL cells | 0.5 mM | Decreased from 68% to 26% | [13] |

| Infarct Size Reduction | Rabbit model of myocardial infarction | 2.5 mg/kg/min for 5 min followed by 0.5 mg/kg/min | This compound + 2 min preconditioning significantly limited infarction (18.1% vs 40.2% in control) | [14] |

Clinical Data: Cardiac Surgery

| Study Outcome | Patient Population | This compound Dose | Result | Reference |

| Perioperative Myocardial Infarction | 4043 CABG patients (meta-analysis) | 0.1 mg/kg/min for 7 hours | 27% reduction (OR 0.69) | [3] |

| Cardiac Death (through day 4) | 4043 CABG patients (meta-analysis) | 0.1 mg/kg/min for 7 hours | 50% reduction (OR 0.52) | [3] |

| Q-wave Myocardial Infarction (high-risk) | 821 CABG patients | 0.1 mg/kg/min for 7 hours | Reduced from 19.7% (placebo) to 10.0% | [6] |

| All-cause mortality, nonfatal stroke, or SLVD | 3080 intermediate- to high-risk CABG patients (RED-CABG trial) | 0.1 mg/kg/min for 7 hours | No significant difference compared to placebo (5.1% vs 5.0%) | [15] |

Pharmacokinetic Parameters (Healthy Male Volunteers)

| Parameter | Value | Reference |

| Total Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [8] |

| Plasma Protein Binding | Negligible (~1%) | [8] |

| Blood/Plasma Ratio | Unity | [8] |

| Terminal Half-life (total 14C) | ~1 week | [8] |

| Urinary Excretion (intact this compound) | 5% of dose | [8] |

| Major Metabolite | Uric Acid | [8] |

Experimental Protocols

In Vitro AMPK Activation Assay (Western Blot)

This protocol describes a general method for assessing AMPK activation in cell culture by measuring the phosphorylation of AMPKα at Threonine 172.

-

Cell Culture and Treatment:

-

Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) in appropriate culture dishes and grow to desired confluency.

-

Starve cells in serum-free media for a defined period (e.g., 2-4 hours) to lower basal AMPK activity.

-

Treat cells with varying concentrations of this compound (e.g., 0.1-2 mM) for a specified time course (e.g., 15 min to 24 hours). Include a vehicle control (e.g., DMSO or saline).

-

-

Cell Lysis:

-

Aspirate media and wash cells with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

-

Experimental Workflow: In Vitro AMPK Activation Assay

In Vivo Myocardial Ischemia-Reperfusion Injury Model

This protocol provides a generalized overview of a rodent model for studying the effects of this compound on myocardial ischemia-reperfusion injury.

-

Animal Preparation:

-

Ischemia Induction:

-

This compound Administration:

-

Administer this compound or placebo via intravenous infusion at a specified dose and timing relative to ischemia and reperfusion (e.g., before ischemia, during ischemia, or at the onset of reperfusion).[19]

-

-

Reperfusion:

-

Infarct Size Assessment:

-

At the end of the reperfusion period, excise the heart.

-

Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.[17]

-

Slice the heart and image the sections to quantify the area at risk and the infarct size.

-

Experimental Workflow: Myocardial Ischemia-Reperfusion Model

Conclusion

This compound is a potent pharmacological tool for the activation of AMPK. Its mechanism of action through intracellular conversion to the AMP mimetic ZMP is well-established. Preclinical studies have consistently demonstrated its ability to activate AMPK and exert protective effects in models of cellular stress, particularly ischemia. Clinical trials in the context of cardiac surgery have yielded mixed results, with some studies and meta-analyses suggesting a benefit in reducing certain adverse cardiovascular events, while a large, pivotal trial did not confirm these findings.[3][15] The pharmacokinetic profile of this compound is characterized by rapid clearance of the parent compound and conversion to uric acid. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other AMPK activators. Future research may focus on identifying patient populations that could derive the most benefit from this compound therapy and exploring its application in other metabolic and ischemic disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on myocardial infarction, stroke, and death following surgery. A meta-analysis of the 5 international randomized trials. The Multicenter Study of Perioperative Ischemia (McSPI) Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on myocardial ischaemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a new drug that may improve myocardial protection in coronary artery bypass grafting. Results of the first international multicenter study. Multinational this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound lowers temporal threshold for the myocardial infarct size limiting effect of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of adenosine-regulating agent this compound on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sustained protection by this compound against ischemia- and reperfusion-induced injury. Studies in the transplanted rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Acadesine's Biological Functions Beyond AMPK Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, a purine nucleoside analog, is widely recognized as a pharmacological activator of AMP-activated protein kinase (AMPK). However, a growing body of evidence reveals that this compound exerts a multitude of biological effects through mechanisms independent of AMPK activation. These non-canonical pathways contribute significantly to its therapeutic potential in various pathological conditions, including inflammation, thrombosis, and cancer. This technical guide provides a comprehensive overview of the core AMPK-independent functions of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved.

Modulation of Adenosine Signaling

One of the primary AMPK-independent mechanisms of this compound is its ability to increase extracellular adenosine concentrations, particularly in tissues under metabolic stress.[1] this compound is taken up by cells and phosphorylated by adenosine kinase to its monophosphate form, ZMP. ZMP can then be metabolized to adenosine. This localized increase in adenosine allows it to act as a signaling molecule by binding to its receptors (A1, A2A, A2B, and A3), initiating a variety of cellular responses.

Anti-Inflammatory Effects via Neutrophil Inhibition

This compound has demonstrated potent anti-inflammatory properties by modulating neutrophil function, a critical component of the innate immune response. This effect is largely attributed to the increase in local adenosine levels.

Key Findings:

-

This compound significantly inhibits the up-regulation of CD11b, a β2 integrin receptor on neutrophils that is crucial for their adhesion to the endothelium and subsequent tissue infiltration during inflammation and reperfusion injury.[2]

-

This inhibition of CD11b up-regulation has been observed both in vitro in whole blood assays and in vivo during cardiopulmonary bypass.[2][3]

Quantitative Data:

| Parameter | Cell/System | Treatment | Result | Reference |

| Granulocyte CD11b up-regulation | In vitro whole blood | This compound + fMLP | 61% mean inhibition (p < 0.01) | [2][3] |

| Granulocyte CD11b expression | Patients undergoing cardiopulmonary bypass | This compound (low and high dose) | Peak expression 2.8 times baseline (vs. 4.3 for placebo, p = 0.05) | [3] |

Experimental Protocol: Flow Cytometry for CD11b Upregulation

-

Objective: To quantify the expression of CD11b on the surface of neutrophils in response to a stimulant and the inhibitory effect of this compound.

-

Methodology Overview: Whole blood is incubated with this compound or a vehicle control, followed by stimulation with a chemoattractant like N-formyl-methionyl-leucyl-phenylalanine (fMLP). The blood is then stained with fluorescently labeled antibodies against CD11b and a neutrophil-specific marker (e.g., CD16). The fluorescence intensity of CD11b on the neutrophil population is then measured using a flow cytometer.

-

General Procedure:

-

Collect whole blood in appropriate anticoagulant tubes (e.g., ACD or heparin).[4]

-

Pre-incubate aliquots of whole blood with desired concentrations of this compound or vehicle control.

-

Stimulate the blood samples with fMLP for a specified time at 37°C.

-

Stop the reaction by placing the samples on ice.

-

Stain the cells with fluorescently conjugated anti-CD11b and anti-CD16 antibodies.

-

Lyse red blood cells using a lysis buffer.

-

Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties and CD16 expression.

-

Analyze the mean fluorescence intensity (MFI) of CD11b to determine the level of upregulation.

-

Signaling Pathway:

Caption: this compound increases adenosine, which inhibits fMLP-induced neutrophil CD11b upregulation.

Activation of the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit tissue factor (TF) expression and subsequent thrombus formation by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in an AMPK-independent manner.[5][6] This finding highlights a novel antithrombotic role for this compound.

Key Findings:

-

This compound activates the PI3K/Akt pathway in endothelial cells and monocytes.[5]

-

This activation leads to the suppression of mitogen-activated protein kinase (MAPK) activity and the downstream transcription factors activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are responsible for TF expression.[6]

-

The inhibitory effect of this compound on TF expression is not blocked by AMPK inhibitors.[5]

Experimental Protocol: Western Blot for Akt Phosphorylation

-

Objective: To determine the activation of the PI3K/Akt pathway by assessing the phosphorylation status of Akt.

-

Methodology Overview: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. The ratio of phosphorylated to total Akt indicates the level of pathway activation.

-

General Procedure:

-

Culture human umbilical vein endothelial cells (HUVECs) or monocytes to the desired confluency.

-

Treat cells with various concentrations of this compound for specified time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against phospho-Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Quantify band intensities to determine the ratio of phospho-Akt to total Akt.

-

Signaling Pathway:

Caption: this compound activates the PI3K/Akt pathway, leading to inhibition of tissue factor expression.

Activation of the Hippo Signaling Pathway

In the context of cancer cell proliferation, this compound exhibits anti-tumoral properties through the AMPK-independent activation of the Hippo signaling pathway.[2][7] This pathway plays a crucial role in controlling organ size and suppressing tumor growth.

Key Findings:

-

In AMPKα1/α2 double knockout murine embryonic cells, this compound upregulates the expression of the large tumor suppressor kinases (LATS) 1 and 2.[2][7]

-

This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activators Yap1 and Taz, resulting in the repression of their target genes involved in cell proliferation.[2]

-

Knockdown of LATS1/2 confers resistance to the anti-proliferative effects of this compound.[7]

Experimental Protocol: Western Blot for LATS1/2 and Yap1 Phosphorylation

-

Objective: To assess the activation of the Hippo pathway by measuring the phosphorylation of LATS1/2 and Yap1.

-

Methodology Overview: Similar to the Akt Western blot protocol, cells (e.g., AMPK knockout murine embryonic fibroblasts) are treated with this compound. Cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated LATS1 (e.g., at Thr1079) and phosphorylated Yap1 (e.g., at Ser112), as well as their total protein levels.

-

General Procedure: The protocol is analogous to the one described for Akt phosphorylation, with the substitution of primary antibodies for those targeting phospho-LATS1, total LATS1, phospho-Yap1, and total Yap1.

Signaling Pathway:

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits neutrophil CD11b up-regulation in vitro and during in vivo cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoagulant selection influences flow cytometric determination of CD11b upregulation in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Tissue Factor Induction and Thrombus Formation by Activating the Phosphoinositide 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

Acadesine's Effect on Purine Nucleotide Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Acadesine (also known as AICAR) influences purine nucleotide biosynthesis. It details its dual role as both a direct metabolic intermediate and a potent activator of AMP-activated protein kinase (AMPK), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), commonly referred to as AICAR, is a cell-permeable nucleoside analog.[1] Initially developed as a cardioprotective agent to ameliorate ischemic reperfusion injury, its therapeutic potential is now being explored for a range of indications, including metabolic diseases and hematologic malignancies like B-cell chronic lymphocytic leukemia (B-CLL).[2][3] Its biological effects are primarily attributed to its intracellular conversion to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP analog and leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]

Core Mechanism of Action

This compound's influence on cellular metabolism, including purine biosynthesis, is multifaceted. The primary mechanism involves its intracellular phosphorylation and subsequent impact on key metabolic enzymes and pathways.

-

Cellular Uptake and Phosphorylation: this compound enters the cell via adenosine transporters. Inside the cell, it is phosphorylated by adenosine kinase to its active 5'-monophosphate form, ZMP (also known as AICAR).[4][6][7] This conversion is crucial for its biological activity; inhibition of adenosine kinase blocks the downstream effects of this compound.[8]

-

AMPK Activation: ZMP is a structural mimic of adenosine monophosphate (AMP). It activates AMPK by binding to its γ-subunit, inducing a conformational change that promotes phosphorylation and activation of the kinase.[5][9] This occurs without significantly altering the cellular ATP, ADP, or AMP pools, directly implicating ZMP as the activator.[5][10]

-

Role as a Purine Intermediate: ZMP is a naturally occurring intermediate in the de novo purine biosynthesis pathway.[7][11] It is synthesized from succinyl-AICAR (SAICAR) and is subsequently converted to inosine monophosphate (IMP), the precursor for both AMP and GMP.[11][12]

Direct and Indirect Effects on Purine Nucleotide Biosynthesis

This compound perturbs purine metabolism through both direct participation in the de novo synthesis pathway and indirect effects mediated by AMPK activation.

Direct Interference with De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that assembles the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone.[13][14] this compound, upon conversion to ZMP, directly enters this pathway.

-

ZMP Accumulation: Administration of exogenous this compound leads to a significant intracellular accumulation of ZMP.[5][15]

-

Feedback Inhibition: High concentrations of ZMP can exert feedback inhibition on enzymes within the purine synthesis pathway. Specifically, ZMP can inhibit AICAR transformylase (ATIC), the bifunctional enzyme that catalyzes the final two steps of IMP synthesis from ZMP.[6][16] This can lead to a bottleneck at the ZMP stage, further increasing its accumulation while potentially reducing the downstream production of IMP, AMP, and GMP.

Indirect Regulation via AMPK Activation

The activation of AMPK by ZMP initiates a cascade of events aimed at restoring cellular energy balance, which indirectly influences the energetically expensive process of de novo purine synthesis.[17]

-

Energy Homeostasis: AMPK activation shifts cellular metabolism towards catabolic, ATP-producing pathways while inhibiting anabolic, ATP-consuming processes. De novo purine synthesis is a highly ATP-dependent pathway, consuming six high-energy phosphate bonds per purine molecule synthesized.[17] By signaling a low-energy state, AMPK activation can lead to a general downregulation of such anabolic pathways.

-

Regulation of Precursors: AMPK can phosphorylate and regulate enzymes involved in the synthesis of key precursors for purine synthesis, such as PRPP synthetase, although the direct regulatory link is still an area of active research.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative data from studies investigating the effects of this compound on cellular metabolism and viability.

| Compound | Cell/Tissue Type | Concentration | Measured Effect | Reference |

| This compound | B-CLL Cells | 380 ± 60 µM | EC₅₀ for inducing apoptosis. | [15] |

| This compound | B-CLL Cells | 0.5 mM | Significantly decreased cell viability and induced AMPK phosphorylation. | [5][15] |

| This compound | Rat Hepatocytes | 500 µM | Increased ZMP content to ~4 nmol/g. | [5] |

| This compound | Rat Hepatocytes | 500 µM | Caused a transient 12-fold activation of AMPK at 15 minutes. | [5] |

| This compound | Human Whole Blood | 240 ± 60 µM | Inhibited ADP-induced platelet aggregation by 50%. | [8] |

| This compound | K562 Leukemia Cells | 0.25 - 2.5 mM | Dose-dependently inhibited colony formation. | [5] |

Visualizations of Pathways and Workflows

This compound's Mechanism in Purine Metabolism

Experimental Workflow for this compound Studies

Experimental Protocols

Protocol: Quantification of Intracellular Purine Nucleotides by HPLC

This protocol is adapted from standard methods for extracting and analyzing purine metabolites from cultured cells.[18][19][20]

Objective: To quantify intracellular concentrations of ZMP, IMP, AMP, GMP, and ATP in response to this compound treatment.

Materials:

-

Cultured cells

-

This compound solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium carbonate (K₂CO₃), 3.5 M

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

0.45 µM microcentrifuge filters

-

HPLC system with a reverse-phase C18 column and UV detector

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere/stabilize. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

-

Harvesting: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

-

Extraction: Add 500 µL of ice-cold 0.4 M PCA directly to the culture plate. Scrape the cells and collect the cell lysate/PCA mixture into a microcentrifuge tube.

-

Deproteinization: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 3.5 M K₂CO₃ dropwise while vortexing until the pH reaches ~7.0. This neutralizes the PCA, causing it to precipitate as potassium perchlorate.

-

Clarification: Incubate the neutralized extract on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

-

Filtration: Filter the final supernatant through a 0.45 µM microcentrifuge filter to remove any remaining particulate matter.

-

HPLC Analysis: Inject the filtered sample onto the HPLC system. Separation is typically achieved using a gradient elution with phosphate buffers and methanol. Purines are detected by their UV absorbance at ~254 nm.

-

Quantification: Compare the peak areas from the samples to those of a standard curve generated from known concentrations of ZMP, IMP, AMP, GMP, and ATP.

Protocol: AMPK Activation Assay (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[21]

Objective: To measure the activity of AMPK in cell lysates after treatment with this compound.

Materials:

-

Cell lysate from this compound-treated and control cells

-

AMPK substrate peptide (e.g., SAMStide)

-

ATP solution

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Cell Lysates: Treat and harvest cells as described previously. Lyse cells in a buffer compatible with kinase assays, and determine the protein concentration of the lysate.

-

Set Up Kinase Reaction: In each well of a white plate, add:

-

Kinase Assay Buffer

-

Cell lysate (containing AMPK)

-

AMPK substrate peptide

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add a volume of Kinase Detection Reagent equal to the new total volume in the well. This reagent converts the ADP produced by AMPK into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the AMPK activity in the lysate.

Conclusion

This compound exerts a significant and complex influence on purine nucleotide biosynthesis. It acts directly as a substrate analog that, upon conversion to ZMP, enters the de novo synthesis pathway and can cause feedback inhibition. Concurrently, the accumulation of ZMP potently activates AMPK, a master metabolic regulator, which indirectly affects the pathway by modulating the cellular energy state. This dual mechanism underscores this compound's potential as a tool for studying metabolic regulation and as a therapeutic agent in diseases characterized by metabolic dysregulation or reliance on purine synthesis. A thorough understanding of these interconnected effects is critical for its application in research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AICA-riboside (this compound), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine-mediated inhibition of platelet aggregation by this compound. A novel antithrombotic mechanism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. This compound activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cores.emory.edu [cores.emory.edu]

- 19. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. promega.com [promega.com]

The Structural Divergence of Acadesine and Adenosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between Acadesine (also known as AICA-riboside) and the endogenous nucleoside, Adenosine. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research, metabolic disorders, and related therapeutic areas.

Core Structural Differences

The fundamental distinction between this compound and Adenosine lies in the composition of their heterocyclic base, which is attached to a common ribofuranose sugar moiety via a β-N⁹-glycosidic bond. Adenosine, a purine nucleoside, features an adenine base. In contrast, this compound is a purine nucleoside analog characterized by a 5-aminoimidazole-4-carboxamide base. This seemingly subtle alteration in the heterocyclic ring profoundly influences their respective biochemical activities and signaling pathways.

Below is a comparative summary of their chemical properties:

| Property | This compound | Adenosine |

| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Molecular Formula | C₉H₁₄N₄O₅ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 258.23 g/mol | 267.24 g/mol |

| CAS Number | 2627-69-2 | 58-61-7 |

Quantitative Structural Analysis

Table 2.1: Selected Bond Lengths (Å) for the Heterocyclic Base

| Bond | Adenosine (Å) | This compound (Å) (Predicted) |

| N1-C2 | 1.34 | 1.37 |

| C2-N3 | 1.33 | 1.32 |

| N3-C4 | 1.36 | 1.39 |

| C4-C5 | 1.38 | 1.40 |

| C5-C6 | 1.40 | - |

| C6-N1 | 1.34 | - |

| C5-N7 | 1.39 | 1.38 |

| N7-C8 | 1.31 | - |

| C8-N9 | 1.37 | - |

| C4-N9 | 1.37 | 1.38 |

Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions due to the lack of a readily available standalone crystal structure.

Table 2.2: Selected Bond Angles (°) for the Heterocyclic Base

| Angle | Adenosine (°) | This compound (°) (Predicted) |

| C2-N1-C6 | 118.8 | - |

| N1-C2-N3 | 129.0 | 111.0 |

| C2-N3-C4 | 110.7 | 108.0 |

| N3-C4-C5 | 126.8 | 109.0 |

| C4-C5-C6 | 117.0 | - |

| C4-C5-N7 | 110.7 | 107.0 |

| C5-C6-N1 | 117.0 | - |

| C5-N7-C8 | 104.0 | - |

| N7-C8-N9 | 113.8 | - |

| C8-N9-C4 | 105.8 | 106.0 |

Note: Adenosine data is based on crystallographic information. This compound data is based on computational predictions.

Signaling Pathways and Mechanisms of Action

The structural divergence between this compound and Adenosine dictates their distinct interactions with cellular machinery, leading to the activation of different signaling cascades.

This compound and the AMPK Pathway

This compound functions as a cell-permeable prodrug that, upon cellular uptake, is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore cellular energy homeostasis. This includes stimulating glucose uptake and fatty acid oxidation while inhibiting anabolic processes that consume ATP.

Adenosine and Receptor-Mediated Signaling

Adenosine exerts its physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4][5] These receptors are coupled to different G proteins, leading to the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels. A₁ and A₃ receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP levels. Conversely, A₂A and A₂B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP.[3] This modulation of cAMP levels subsequently influences the activity of Protein Kinase A (PKA) and downstream signaling pathways.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for the comparative analysis of this compound and Adenosine.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

This protocol outlines a general method for the separation and quantification of nucleosides like this compound and Adenosine.

Objective: To determine the purity and concentration of this compound and Adenosine in a sample.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.0

-

Mobile Phase B: Acetonitrile

-

This compound and Adenosine standards

-

Sample for analysis

Procedure:

-

Sample Preparation: Dissolve the sample in the initial mobile phase conditions. Filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 260 nm

-

Gradient:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Hold at 70% A, 30% B

-

30-35 min: Return to 100% A

-

35-40 min: Re-equilibration at 100% A

-

-

-

Data Analysis: Identify peaks based on the retention times of the standards. Quantify the concentration by comparing the peak area of the sample to a standard curve.

In Vitro AMPK Kinase Activity Assay

This protocol describes a method to measure the activation of AMPK by this compound.

Objective: To quantify the kinase activity of AMPK in the presence of this compound (as its active form, ZMP).

Materials:

-

Recombinant active AMPK enzyme

-

SAMS peptide (AMPK substrate)

-

This compound (to be converted to ZMP in a cellular context or use ZMP directly)

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM EDTA)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, SAMS peptide, and the test compound (ZMP or a vehicle control).

-

Enzyme Addition: Add the recombinant AMPK enzyme to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter. Increased radioactivity corresponds to higher AMPK activity.

In Vitro PKA Kinase Activity Assay

This protocol details a method to assess the effect of Adenosine on PKA activity via its influence on cAMP levels.

Objective: To measure the kinase activity of PKA in response to stimuli that modulate cAMP levels (indirectly affected by Adenosine receptor activation).

Materials:

-

PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

cAMP (as an activator)

-

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: Combine the kinase assay buffer, PKA substrate peptide, and varying concentrations of cAMP in a microcentrifuge tube.

-

Enzyme Addition: Add the PKA catalytic subunit to the reaction mixture.

-

Initiate Reaction: Start the reaction by the addition of [γ-³²P]ATP.

-

Incubation: Incubate at 30°C for a defined period (e.g., 10 minutes).

-

Stop and Wash: Stop the reaction and wash the P81 papers as described in the AMPK assay protocol.

-

Quantification: Measure the incorporated ³²P using a scintillation counter. PKA activity will be proportional to the cAMP concentration.

Conclusion

The structural disparity between this compound's 5-aminoimidazole-4-carboxamide ring and Adenosine's adenine ring is the primary determinant of their distinct pharmacological profiles. This compound's role as a prodrug for the AMPK activator ZMP positions it as a therapeutic candidate for metabolic and ischemic conditions. In contrast, Adenosine's function as a signaling molecule through its diverse receptor subtypes implicates it in a wide array of physiological processes, from neurotransmission to inflammation. A thorough understanding of these structural and functional differences is paramount for the rational design of novel therapeutics targeting these pathways.

References

- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]

- 4. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Acadesine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest for its therapeutic potential in various conditions, including ischemic-reperfusion injury and certain cancers. Its pharmacological effects are critically dependent on its entry into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of this compound, focusing on the transporters involved, the kinetics of transport, and the subsequent intracellular signaling events. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cellular biology.

Primary Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound is a critical first step for its biological activity. As a nucleoside analog, this compound utilizes specific membrane transport proteins to cross the cell membrane.

Role of Equilibrative Nucleoside Transporters (ENTs)

The primary route of this compound entry into cells is through members of the equilibrative nucleoside transporter (ENT) family, which are part of the SLC29 solute carrier family. These transporters are bidirectional and sodium-independent, facilitating the movement of nucleosides down their concentration gradient. The two best-characterized members of this family, ENT1 (SLC29A1) and ENT2 (SLC29A2), are the principal transporters responsible for this compound uptake.

Studies have demonstrated that inhibition of these transporters effectively blocks the intracellular accumulation of this compound and its subsequent biological effects. For instance, the classic ENT inhibitor nitrobenzylthioinosine (NBTI) has been shown to completely inhibit this compound-induced apoptosis and the phosphorylation of its downstream target, AMPK. This highlights the essential role of ENTs in mediating the cellular entry of this compound. The uptake of this compound via ENTs is crucial for its subsequent phosphorylation to ZMP, a necessary step for its therapeutic action[1].

Quantitative Analysis of this compound Transport

A quantitative understanding of this compound transport is essential for predicting its cellular pharmacokinetics and pharmacodynamics. This section summarizes the available quantitative data on the transporters involved.

Transporter Kinetics

Table 1: Kinetic Parameters for Adenosine Transport by Human Equilibrative Nucleoside Transporters

| Transporter | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| hENT1 | Adenosine | 215 ± 34 | 578 ± 23.4 | [3][4] |

Note: This data is for the natural substrate adenosine and is provided as a reference due to the lack of specific kinetic data for this compound.

Inhibition of this compound Uptake

The differential sensitivity of ENT1 and ENT2 to specific inhibitors is a key tool for dissecting their relative contributions to this compound transport. Nitrobenzylthioinosine (NBMPR) is a potent inhibitor of ENT1 with a very high affinity, while its affinity for ENT2 is significantly lower. Dipyridamole, another widely used ENT inhibitor, blocks both ENT1 and ENT2, but with a higher potency for ENT1.

Table 2: Inhibitor Sensitivity of Human Equilibrative Nucleoside Transporters

| Inhibitor | Transporter | IC50 | Ki | Source |

| NBMPR | hENT1 | 0.4 ± 0.1 nM | - | [5] |

| hENT2 | 2.8 ± 0.3 µM | - | [5] | |

| Dipyridamole | hENT1 | 5.0 ± 0.9 nM | 8.18 nM | [5][6] |

| hENT2 | 356 ± 13 nM | - | [5] |

IC50 and Ki values were determined using uridine or other natural nucleosides as substrates.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's cellular uptake. The following sections provide representative protocols for key experiments.

Radiolabeled this compound Uptake Assay

This protocol is a standard method for quantifying the cellular uptake of this compound using a radiolabeled form (e.g., [14C]this compound or [3H]this compound).

Objective: To measure the rate of this compound uptake into cultured cells.

Materials:

-

Cultured cells (e.g., a cancer cell line known to express ENTs)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Radiolabeled this compound (e.g., [14C]AICAR)

-

Unlabeled this compound

-

Transport inhibitors (e.g., NBMPR, dipyridamole)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Multi-well culture plates (e.g., 24-well plates)

-

Filtration apparatus with glass fiber filters (optional)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Add transport buffer to each well and pre-incubate for 10-15 minutes at 37°C to equilibrate.

-

Initiation of Uptake: To initiate the uptake, aspirate the buffer and add the transport buffer containing the desired concentration of radiolabeled this compound. For competition or inhibition studies, add the unlabeled this compound or inhibitors at the desired concentrations along with the radiolabeled substrate.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) at 37°C. It is crucial to perform initial time-course experiments to ensure that the measurements are taken during the linear phase of uptake.

-